molecular formula C10H10FN3 B3170624 (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine CAS No. 944897-77-2

(5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine

Cat. No. B3170624
CAS RN: 944897-77-2
M. Wt: 191.20
InChI Key: AJSVWOCYSPNHEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” involves a two-step reaction. The first step is the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step is the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of the related compound “trans-Dichlorodi((4-fluorophenyl)-methanamine)palladium(II)” has been reported. It crystallized in the monoclinic space group P 2 (1)/n .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” include a one-pot three-component reaction and an oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound “4-Fluorophenol” include a melting point of 43-46 °C, a boiling point of 185 °C, a density of 1.22, and a solubility of 80g/l .

Scientific Research Applications

Design and Synthesis of Imidazole Derivatives

Imidazole derivatives, including those with a 4-fluorophenyl group, are known for their selectivity as inhibitors of specific kinases such as the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. The design of these compounds involves detailed studies on their interaction with the kinase's ATP-binding pocket, leading to high binding selectivity and potency. This area of research contributes significantly to the development of targeted therapies for inflammatory conditions and other diseases where cytokine release is a critical factor (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Pharmacological Applications

The pharmacological applications of imidazole derivatives extend into the realm of Cytochrome P450 (CYP) enzyme inhibition, crucial for the metabolism of various drugs and the prediction of drug-drug interactions (DDIs). Studies on the potency and selectivity of chemical inhibitors of CYP isoforms, including those based on imidazole scaffolds, are vital for understanding and mitigating potential DDIs, thereby enhancing drug safety and efficacy (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Therapeutic Applications in Oncology

In oncology, the therapeutic potential of zeolites and zeolitic imidazolate frameworks (ZIFs), which may include imidazole derivatives similar to the compound , as drug delivery systems for anticancer drugs is a promising area of research. These materials can enhance the specificity and efficacy of traditional anticancer treatments by providing targeted delivery and controlled release of drugs within the tumor microenvironment, thus opening new avenues for cancer therapy (Hao, Stavljenić Milašin, Batu Eken, Mravak-Stipetić, Pavelić, & Ozer, 2021).

Mechanism of Action

The mechanism of action for the related compound “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” was studied using molecular docking. The binding affinity of the synthesized compound to the human estrogen alpha receptor (ERα) was found to be close to 4-OHT, a native ligand .

Safety and Hazards

The safety data sheet for “4-Fluorophenol” indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for research on this compound could include further exploration of its potential applications in medicinal chemistry, given the interest in fluorinated compounds in this field . Additionally, more detailed studies on its synthesis, properties, and safety could be beneficial.

properties

IUPAC Name

[5-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSVWOCYSPNHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252328
Record name 5-(4-Fluorophenyl)-1H-imidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944897-77-2
Record name 5-(4-Fluorophenyl)-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-1H-imidazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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